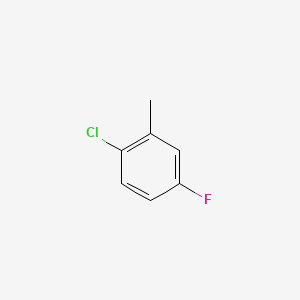
2-Chloro-5-fluorotoluène
Vue d'ensemble
Description
2-Chloro-5-fluorotoluene is a chemical compound with the formula C7H6ClF . It has a molecular weight of 144.574 . The IUPAC Standard InChI is InChI=1S/C7H6ClF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 .
Synthesis Analysis
The synthesis of 2-Chloro-5-fluorotoluene involves several steps . The process begins with the cooling of anhydrous hydrogen fluoride, followed by the slow addition of 2-chloro-4-aminotoluene . Sodium nitrite is added after the dissolution is complete, and the mixture is kept at a specific temperature for a certain period . The mixture then undergoes pyrolysis and is kept at a specific temperature for an extended period . After cooling, the mixture is separated, and the organic phase is neutralized with sodium carbonate until the pH value reaches 7.5 . The product, 2-Chloro-5-fluorotoluene, is obtained through distillation .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluorotoluene can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .Physical and Chemical Properties Analysis
2-Chloro-5-fluorotoluene has a density of 1.2±0.1 g/cm3 . Its boiling point is 162.7±20.0 °C at 760 mmHg . The compound has a vapour pressure of 2.8±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.3±3.0 kJ/mol . The flash point is 52.5±7.3 °C . The index of refraction is 1.502 . The molar refractivity is 36.0±0.3 cm3 .Applications De Recherche Scientifique
Synthèse chimique
Le 2-chloro-5-fluorotoluène est souvent utilisé comme matière première dans la synthèse chimique . Il peut être utilisé pour produire une variété d'autres produits chimiques, en fonction des conditions réactionnelles et des autres réactifs utilisés .
Recherche pharmaceutique
Dans la recherche pharmaceutique, le this compound a été utilisé dans la synthèse de dérivés de la 1,4-dihydropyridine . Ces composés sont connus pour leur activité antihypertensive et sont utilisés comme antagonistes du calcium .
Science des matériaux
En science des matériaux, le this compound peut être utilisé dans la préparation de certains types de polymères . L'atome de fluor dans la molécule peut améliorer les propriétés de ces matériaux, telles que leur résistance à la chaleur et aux produits chimiques .
Études spectroscopiques
Les spectres FT-IR et FT-Raman du this compound ont été étudiés . Ces études peuvent fournir des informations précieuses sur la structure moléculaire et les modes de vibration du composé .
Chimie analytique
Le this compound peut être utilisé comme étalon en chimie analytique . Ses propriétés bien caractérisées le rendent adapté à l'étalonnage des instruments et à la validation des méthodes analytiques .
Science de l'environnement
En science de l'environnement, les chercheurs peuvent utiliser le this compound pour étudier le comportement de polluants organiques similaires dans l'environnement . Ses interactions avec le sol, l'eau et l'air peuvent fournir des informations sur le devenir et le transport de ces types de composés .
Safety and Hazards
When handling 2-Chloro-5-fluorotoluene, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray . Use only outdoors or in a well-ventilated area . Wash face, hands, and any exposed skin thoroughly after handling . Wear protective gloves/protective clothing/eye protection/face protection . Keep away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
1-chloro-4-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOGDCDTKPQEAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187053 | |
| Record name | 2-Chloro-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33406-96-1 | |
| Record name | 1-Chloro-4-fluoro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33406-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033406961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the long-range spin-spin coupling constant in 2-chloro-5-fluorotoluene?
A1: Research using proton magnetic resonance spectroscopy on 2-chloro-5-fluorotoluene in solution reveals a negative long-range spin-spin coupling constant over five bonds between the methyl protons and fluorine-19. [] This finding suggests a complex interplay between positive σ electron contributions and negative π electron contributions to the coupling mechanism.
Q2: How does the spin density distribution in 2-chloro-5-fluorotoluene explain the observed negative coupling constant?
A2: The negative sign of the π electron contribution to the coupling constant is attributed to the spin density in the 2pπ orbital at carbon-3. This spin density is opposite in sign to those at carbons 2 and 4. Combined with positive hyperfine interaction constants (QCCFH and QCF), this opposing spin density results in a negative π electron component, influencing the overall coupling constant. []
Q3: Besides NMR studies, what other research has been conducted on 2-chloro-5-fluorotoluene?
A3: While limited information is available, research has explored the generation of radicals from 2-chloro-5-fluorotoluene using corona discharge techniques. [] This suggests potential applications in areas like material science or radical polymerization, but further investigation is needed.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


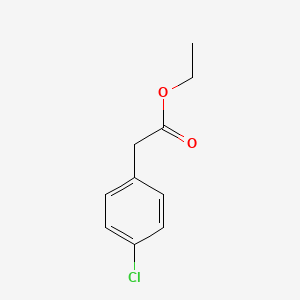
![1-Chloro-4-[(2-chloroethyl)thio]benzene](/img/structure/B1346925.png)
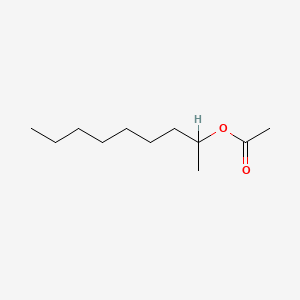
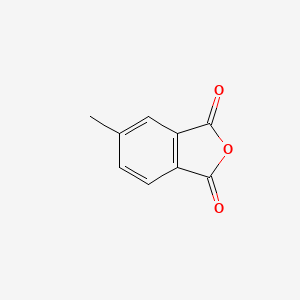


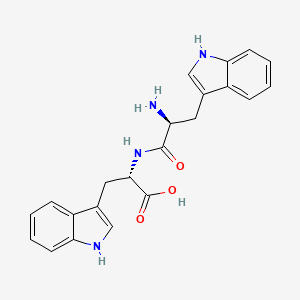
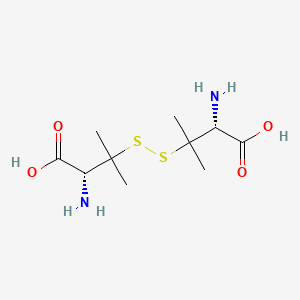

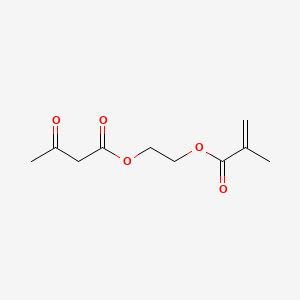


![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1346943.png)

